3-Ethylcyclobutane-1-sulfonyl chloride 3-Ethylcyclobutane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2408966-16-3
VCID: VC4264578
InChI: InChI=1S/C6H11ClO2S/c1-2-5-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3
SMILES: CCC1CC(C1)S(=O)(=O)Cl
Molecular Formula: C6H11ClO2S
Molecular Weight: 182.66

3-Ethylcyclobutane-1-sulfonyl chloride

CAS No.: 2408966-16-3

Cat. No.: VC4264578

Molecular Formula: C6H11ClO2S

Molecular Weight: 182.66

* For research use only. Not for human or veterinary use.

3-Ethylcyclobutane-1-sulfonyl chloride - 2408966-16-3

Specification

CAS No. 2408966-16-3
Molecular Formula C6H11ClO2S
Molecular Weight 182.66
IUPAC Name 3-ethylcyclobutane-1-sulfonyl chloride
Standard InChI InChI=1S/C6H11ClO2S/c1-2-5-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3
Standard InChI Key LTTQLZSTSMNBIO-UHFFFAOYSA-N
SMILES CCC1CC(C1)S(=O)(=O)Cl

Introduction

3-Ethylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative, characterized by a sulfonyl group (SO2) bonded to a chlorine atom. This compound is utilized in various chemical reactions and has applications across different fields of scientific research, including chemistry, biology, medicine, and industry.

Synthesis

The synthesis of 3-Ethylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3-ethylcyclobutanol with thionyl chloride (SOCl2) under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Ethylcyclobutanol+SOCl23-Ethylcyclobutane-1-sulfonyl chloride+SO2+HCl\text{3-Ethylcyclobutanol} + \text{SOCl}_2 \rightarrow \text{3-Ethylcyclobutane-1-sulfonyl chloride} + \text{SO}_2 + \text{HCl}

Chemical Reactions

3-Ethylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions:

  • Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.

  • Oxidation: The compound can be oxidized to form sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.

Chemistry

  • Organic Synthesis: It serves as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other sulfonyl derivatives.

Biology

  • Biomolecule Modification: Used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine

  • Pharmaceutical Synthesis: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry

  • Specialty Chemicals Production: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Applications of Sulfonyl Chlorides

FieldApplication
ChemistryOrganic synthesis of sulfonamides and sulfonates
BiologyModification of biomolecules
MedicineSynthesis of pharmaceutical intermediates and APIs
IndustryProduction of specialty chemicals and materials

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